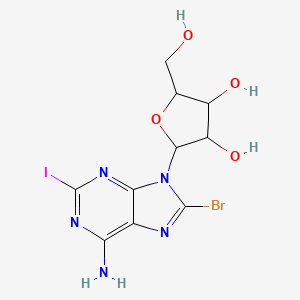
(2R,3R,4S,5R)-2-(6-amino-8-bromo-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3R,4S,5R)-2-(6-amino-8-bromo-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a purine base substituted with bromine and iodine atoms, and a sugar moiety with multiple hydroxyl groups. The presence of these halogen atoms and functional groups makes this compound particularly interesting for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-amino-8-bromo-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the introduction of amino, bromo, and iodo substituents. This can be achieved using halogenation reactions with reagents such as bromine and iodine, followed by amination reactions.
Glycosylation: The purine base is then coupled with a protected sugar moiety through a glycosylation reaction. This step often requires the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond.
Deprotection: The final step involves the removal of protecting groups from the sugar moiety to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of This compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process analytical technology (PAT) to monitor and control the synthesis in real-time.
化学反应分析
Types of Reactions
(2R,3R,4S,5R)-2-(6-amino-8-bromo-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The halogen atoms can be reduced to form dehalogenated derivatives.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or carboxylic acids, while substitution of the halogen atoms can result in the formation of various functionalized derivatives.
科学研究应用
(2R,3R,4S,5R)-2-(6-amino-8-bromo-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a nucleoside analog in biochemical assays and as a probe for studying nucleic acid interactions.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of (2R,3R,4S,5R)-2-(6-amino-8-bromo-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The presence of halogen atoms can enhance its binding affinity to nucleic acid targets, leading to the inhibition of key enzymes involved in nucleic acid replication and transcription.
相似化合物的比较
Similar Compounds
(2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: Lacks the halogen substituents, resulting in different chemical properties and biological activities.
(2R,3R,4S,5R)-2-(6-amino-8-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: Contains a chlorine atom instead of bromine and iodine, leading to variations in reactivity and potency.
Uniqueness
The unique combination of bromine and iodine atoms in (2R,3R,4S,5R)-2-(6-amino-8-bromo-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
属性
分子式 |
C10H11BrIN5O4 |
|---|---|
分子量 |
472.03 g/mol |
IUPAC 名称 |
2-(6-amino-8-bromo-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H11BrIN5O4/c11-9-14-3-6(13)15-10(12)16-7(3)17(9)8-5(20)4(19)2(1-18)21-8/h2,4-5,8,18-20H,1H2,(H2,13,15,16) |
InChI 键 |
PBVHGOBCUSQRMQ-UHFFFAOYSA-N |
规范 SMILES |
C(C1C(C(C(O1)N2C3=NC(=NC(=C3N=C2Br)N)I)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14779432.png)
![1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride](/img/structure/B14779438.png)
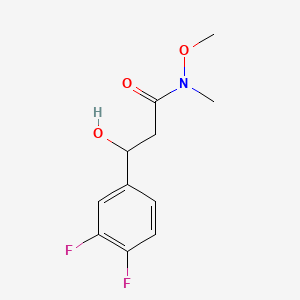
![benzyl N-[2-[(2-amino-3-methylbutanoyl)-ethylamino]cyclohexyl]carbamate](/img/structure/B14779444.png)

![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-methoxyphenyl)azetidin-2-one](/img/structure/B14779460.png)
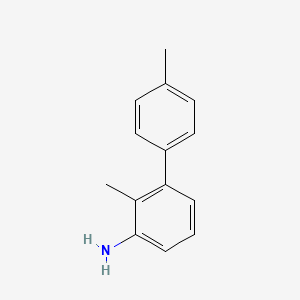
![(10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14779470.png)

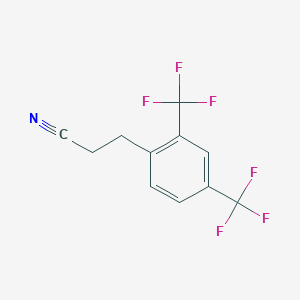
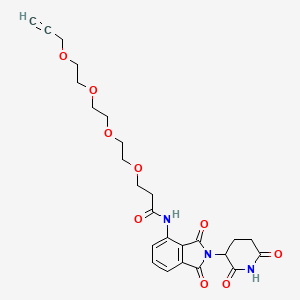
![2-amino-N-[(3-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B14779492.png)


